4-methylsulfanylbenzenesulfonic Acid
Overview
Description
4-methylsulfanylbenzenesulfonic acid is an organic compound with the molecular formula C7H8O3S2. It is a derivative of benzenesulfonic acid, where a methylsulfanyl group (-SCH3) is attached to the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methylsulfanylbenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 4-methylthiophenol with sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methylsulfanylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonic acid group can be reduced to form sulfinic acids or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinic acids and thiols.
Substitution: Nitro and halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-methylsulfanylbenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methylsulfanylbenzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The methylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
Methanesulfonic acid: A simpler sulfonic acid with different reactivity and applications.
Toluene-4-sulfonic acid: Similar structure but with a methyl group instead of a methylsulfanyl group.
Uniqueness
4-methylsulfanylbenzenesulfonic acid is unique due to the presence of both the sulfonic acid and methylsulfanyl groups. This combination imparts distinct chemical reactivity and allows for a broader range of applications in various fields.
Properties
IUPAC Name |
4-methylsulfanylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYVROOBDQTCKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409720 | |
Record name | 4-methylsulfanylbenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70140-60-2 | |
Record name | 4-methylsulfanylbenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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